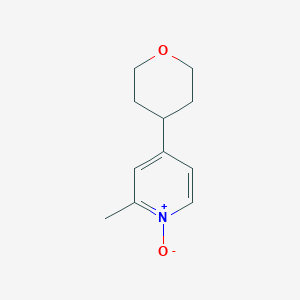

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

CAS No.:

Cat. No.: VC13251298

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C11H15NO2/c1-9-8-11(2-5-12(9)13)10-3-6-14-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |

| Standard InChI Key | JDKRGCMPKTUQMU-UHFFFAOYSA-N |

| SMILES | CC1=[N+](C=CC(=C1)C2CCOCC2)[O-] |

| Canonical SMILES | CC1=[N+](C=CC(=C1)C2CCOCC2)[O-] |

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with a tetrahydropyran group and a methyl group at the 2-position. The N-oxide functional group introduces polarity, influencing its reactivity and solubility . Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-4-(oxan-4-yl)-1-oxidopyridin-1-ium |

| Molecular Formula | C₁₁H₁₅NO₂ |

| SMILES | CC1=N+[O-] |

| InChIKey | JDKRGCMPKTUQMU-UHFFFAOYSA-N |

The stereochemistry of the tetrahydropyran ring (chair conformation) and the planar pyridine moiety contribute to its stability .

Synthesis and Preparation

Synthetic Routes

While direct synthesis protocols for this compound are proprietary, analogous methods from patents suggest multi-step reactions:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling of 2-methyl-3-butyne-2-ol with bromoethylene .

-

Kucherov Reaction: Hydration of alkynes using mercury bisulfate and sulfuric acid to form ketones .

-

Oxidation: Conversion of aldehydes to carboxylic acids using potassium permanganate .

A generalized pathway involves:

-

Functionalization of the pyridine ring.

-

Cyclization to form the tetrahydropyran group.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.24 g/mol | |

| Density | ~0.9 g/cm³ (estimated) | |

| Boiling Point | 196–200°C (extrapolated) | |

| Solubility | Soluble in polar solvents (e.g., DMSO, THF) | |

| LogP | ~3.1 (predicted) |

The compound’s polarity from the N-oxide group enhances solubility in aqueous systems, while the tetrahydropyran moiety contributes to lipophilicity .

Applications and Research

Pharmaceutical Intermediates

The structural similarity to bioactive pyran derivatives suggests potential as:

-

Antimicrobial Agents: Analogous 1,4-dihydropyran derivatives exhibit MIC values of 16–256 μg/ml against bacterial and fungal strains .

-

Kinase Inhibitors: Pyridine N-oxides are explored in cancer research for their ability to modulate enzyme activity .

Catalysis

Tantalum-based metal-organic frameworks (Ta-MOFs) catalyze pyran derivative synthesis with >85% efficiency under mild conditions .

| Parameter | Details |

|---|---|

| Hazard Codes | Xi (Irritant) |

| Protective Equipment | Gloves, respirators, eyeshields |

| Storage | Room temperature, inert atmosphere |

No acute toxicity data are available, but structural analogs show low oral and dermal toxicity .

| Supplier | Purity | Region |

|---|---|---|

| Fluorochem Ltd. | >95% | United Kingdom |

| Oakwood Products, Inc. | >98% | United States |

| VulcanChem | Custom grades | Global |

Pricing varies by scale, with bulk quantities (≥1 kg) available at reduced rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume